3-Aminoheptanoic acid
Overview
Description
3-Aminoheptanoic acid is a chemical compound with the empirical formula C7H15NO2 . It has a molecular weight of 145.20 . The compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 3-Aminoheptanoic acid consists of a seven-carbon chain (heptanoic acid) with an amino group (-NH2) attached to the third carbon . The compound has a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
3-Aminoheptanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 256.8±23.0 °C at 760 mmHg, and a flash point of 109.1±22.6 °C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 142.8±3.0 cm3 .Scientific Research Applications
Amino acids, including 3-Aminoheptanoic acid, are highly soluble in water and have a wide range of activities . They are the basic units of proteins and the primary substance supporting biological life activities . They play very important roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .
In addition to these functions, amino acids are also widely used in the food industry . For example, the main raw material of the sweetener aspartame is L-phenylalanine . Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition .
Furthermore, amino acids are widely used in the medical and healthcare industries . They have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .
The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . Therefore, amino acids are commonly employed in drug synthesis and structural modification .
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Food Industry : Amino acids are used to enhance the flavor of food and enhance nutrition . For example, the main raw material of the sweetener aspartame is L-phenylalanine .
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Medical and Healthcare Industries : Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .
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Drug Synthesis and Structural Modification : The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . Therefore, amino acids are commonly employed in drug synthesis and structural modification .
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Organic Building Blocks : 3-Aminoheptanoic acid can be used as an organic building block in chemical synthesis .
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Agriculture : Amino acids can be used as a natural and non-toxic plant nutritional supplement in agriculture, enhancing the growth and yield of crops .
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Animal Feed : Amino acids are essential components of animal feed. They are used to promote healthy growth in animals .
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Cosmetics : Amino acids and their derivatives are used in cosmetic products due to their moisturizing, antioxidant, and restorative properties .
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Biotechnology : Amino acids play a crucial role in biotechnology for protein production and other biological research .
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Environmental Science : Certain amino acids can bind to heavy metals in the environment, helping to reduce their toxicity .
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Organic Building Blocks : 3-Aminoheptanoic acid can be used as an organic building block in chemical synthesis .
Safety And Hazards
properties
IUPAC Name |
3-aminoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUENJGFCFZKXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395342 | |
Record name | 3-aminoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoheptanoic acid | |
CAS RN |
104883-48-9 | |
Record name | 3-aminoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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